molecular formula C20H22N2O4 B1617526 1,4-Bis(1,3-benzodioxol-5-ylmethyl)piperazine CAS No. 55436-41-4

1,4-Bis(1,3-benzodioxol-5-ylmethyl)piperazine

Cat. No.: B1617526
CAS No.: 55436-41-4
M. Wt: 354.4 g/mol
InChI Key: YVSQILWSGSVLFA-UHFFFAOYSA-N
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Description

WAY-115372-A is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-115372-A involves a series of chemical reactions that require precise conditions. Typically, the synthetic route includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations. Common solvents used in these reactions include dichloromethane and methanol.

    Catalysts and Reagents: Catalysts such as hydroxypropyl methylcellulose and pluronic F-127 are used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of WAY-115372-A involves scaling up the laboratory procedures to accommodate larger quantities. This includes the use of industrial-grade equipment and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

WAY-115372-A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions of WAY-115372-A typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

WAY-115372-A has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: The compound is employed in biological assays to investigate its effects on cellular processes and molecular interactions.

    Medicine: WAY-115372-A is studied for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: In industrial applications, the compound is used in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of WAY-115372-A involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes .

Comparison with Similar Compounds

WAY-115372-A can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as WAY-151693 and other derivatives with similar structures and functional groups.

    Uniqueness: WAY-115372-A stands out due to its specific molecular interactions and the unique pathways it influences.

Properties

CAS No.

55436-41-4

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine

InChI

InChI=1S/C20H22N2O4/c1-3-17-19(25-13-23-17)9-15(1)11-21-5-7-22(8-6-21)12-16-2-4-18-20(10-16)26-14-24-18/h1-4,9-10H,5-8,11-14H2

InChI Key

YVSQILWSGSVLFA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

55436-41-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of piperazine (207 mg) in dry DMF (5 ml) under nitrogen was added sodium hydride (80% w/w in oil, 250 mg), followed by 3,4-methylenedioxybenzylchloride (0.90 g) and the mixture stirred at room temperature overnight. Aqueous NaOH (50 ml, 1M) was added slowly, then saturated NaCl solution (50 ml) and the product extracted with dichloromethane (2×100 ml). The organic layer was washed with water (2×100 ml), dried and evaporated in vacuo to give a white solid. Column chromatography eluting with increasing proportions of ether in dichloromethane gave pure DC-0009B (0.68 g, 80%) as a white powder.
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of piperazine (207 mg) in dry DMF (5 ml) under nitrogen was added sodium hydride (80% w/w in oil 250 mg), followed by 3,4-methylenedioxybenzylchloride (0.90 g) and the mixture stirred at room temperature overnight. Aqueous NaOH (50 ml, 1M) was added slowly, then saturated NaCl solution (50 ml) and the product extracted with dichloromethane (2×100 ml). The organic layer was washed with water (2×100 ml), dried and evaporated in vacuo to give a white solid. Column chromatography eluting with increasing proportions of ether in dichloromethane gave pure DC-0009B (0.68 g, 80%) as a white powder.
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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